

J-104129: A Technical Guide to its Discovery and Synthesis

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This document provides a detailed overview of the discovery, synthesis, and pharmacological characterization of **J-104129**, a potent and selective M3 muscarinic receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

J-104129 is a selective antagonist of the M3 muscarinic acetylcholine receptor, a key target in the regulation of smooth muscle contraction. Its high affinity and selectivity for the M3 receptor subtype over the M2 subtype make it a promising candidate for the treatment of obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD). This guide will delve into the discovery process, the stereoselective synthetic route, and the key pharmacological data that define the profile of **J-104129**.

Discovery

The discovery of **J-104129** originated from a focused lead optimization program centered on a series of 4-acetamidopiperidine derivatives.[1] The initial lead compounds exhibited modest selectivity for the M3 receptor over the M2 receptor. Through systematic chemical modifications, researchers identified key structural features that significantly enhanced this selectivity.

The critical breakthrough came with the synthesis of (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, the enantiomer that was designated as **J**-

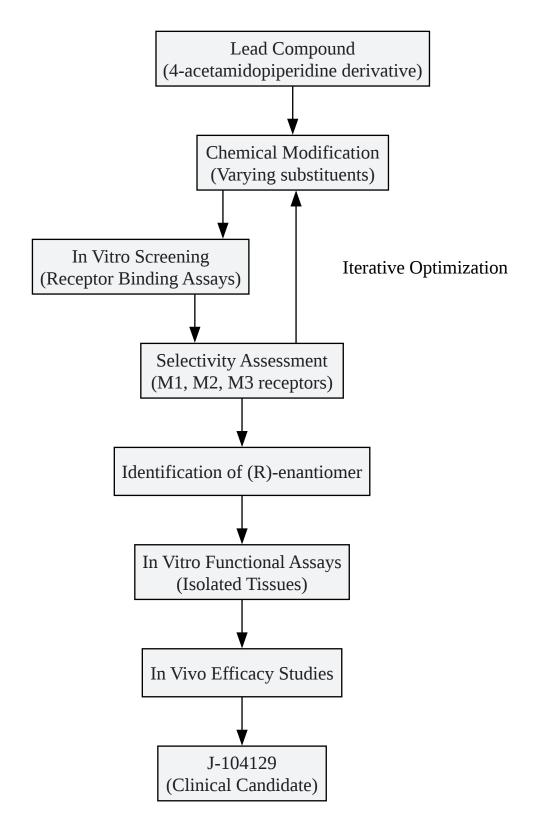


104129.[1] This compound demonstrated a remarkable 120-fold selectivity for the human M3 receptor over the M2 receptor.[1]

Discovery Workflow

The discovery process followed a classical medicinal chemistry workflow, beginning with a lead compound and progressing through iterative cycles of synthesis and biological testing to identify a candidate with an optimized pharmacological profile.





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A simplified workflow for the discovery of **J-104129**.



Quantitative Pharmacological Data

The pharmacological profile of **J-104129** is characterized by its high affinity and selectivity for the M3 muscarinic receptor. The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of J-104129

Receptor Subtype	Ki (nM)	Source
Human M1	19	[2]
Human M2	490	[2]
Human M3	4.2	[2]

Table 2: Functional Antagonist Activity of J-104129

Assay	Agonist	KB (nM)	Source
Isolated Rat Trachea (M3)	Acetylcholine	3.3	[2]
Isolated Rat Right Atria (M2)	Acetylcholine	170	[2]

Table 3: In Vivo Efficacy of J-104129

Animal Model	Endpoint	ED50 (mg/kg, oral)	Source
Anesthetized Rats	Inhibition of ACh- induced bronchoconstriction	0.58	[1]

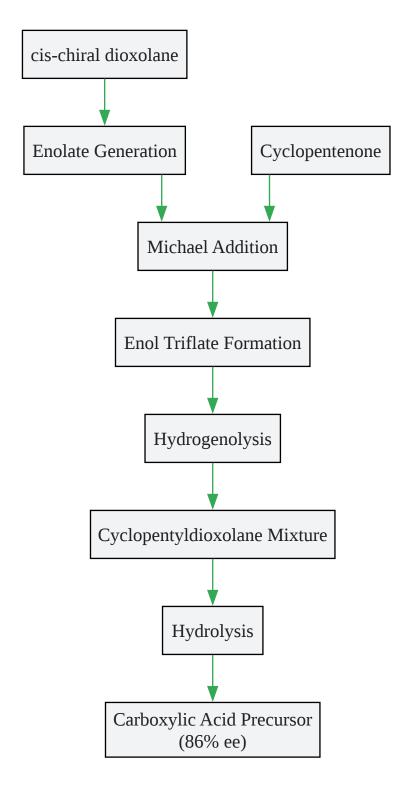
Stereoselective Synthesis

A key aspect of the development of **J-104129** was the establishment of a diastereoselective synthetic route to obtain the desired (R)-enantiomer in high purity.[3] The synthesis hinges on a Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone.[3]



Synthetic Scheme Overview

The following diagram outlines the key steps in the diastereoselective synthesis of the carboxylic acid precursor to **J-104129**.



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Key steps in the diastereoselective synthesis of the **J-104129** precursor.

Experimental Protocols

While the complete, detailed experimental procedures are proprietary, this section outlines the general methodologies employed for the key assays based on standard practices in the field.

Receptor Binding Assay (Filtration Method)

This protocol describes a competitive radioligand binding assay to determine the affinity of **J-104129** for muscarinic receptor subtypes.

- Materials:
 - Cell membranes expressing human M1, M2, or M3 receptors.
 - Radioligand (e.g., [3H]-N-methylscopolamine).
 - J-104129 (unlabeled competitor).
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
 - Glass fiber filters.
 - Scintillation cocktail.
- Procedure:
 - Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of **J-104129** in the assay buffer.
 - Allow the binding to reach equilibrium.
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- The concentration of **J-104129** that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay (Organ Bath)

This protocol outlines a method to assess the functional antagonist activity of **J-104129** on smooth muscle contraction.

- Materials:
 - Rat trachea.
 - Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
 - Acetylcholine (ACh) as the contractile agonist.
 - J-104129.
 - Organ bath setup with isometric force transducers.
- Procedure:
 - Isolate the rat trachea and mount tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C.
 - Allow the tissue to equilibrate under a resting tension.
 - Construct a cumulative concentration-response curve to ACh to determine the baseline contractile response.
 - Wash the tissue and incubate with a fixed concentration of **J-104129** for a predetermined period.

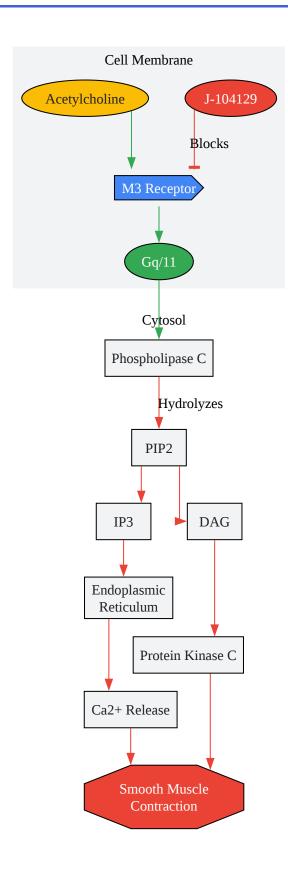


- Construct a second cumulative concentration-response curve to ACh in the presence of J-104129.
- The rightward shift in the concentration-response curve is used to calculate the KB value, which represents the dissociation constant of the antagonist.

Signaling Pathway

J-104129 exerts its effect by blocking the signaling pathway initiated by the activation of the M3 muscarinic receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/G11 pathway.





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M3 muscarinic receptor signaling pathway and the inhibitory action of J-104129.



Conclusion

J-104129 is a highly potent and selective M3 muscarinic receptor antagonist that emerged from a well-designed drug discovery program. Its pharmacological profile, characterized by high M3 affinity and selectivity over M2 receptors, translates to in vivo efficacy in preclinical models of bronchoconstriction. The development of a stereoselective synthesis ensures the production of the active (R)-enantiomer. These attributes make **J-104129** a significant compound in the study of muscarinic receptor pharmacology and a potential therapeutic agent for respiratory diseases.

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